(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Description
(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine core substituted with a cyclopropyl group at the 2-position and a trifluoromethyl group at the 5-position. The boronic acid moiety (-B(OH)₂) at the 3-position makes it a critical reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C9H9BF3NO2 |
|---|---|
Molecular Weight |
230.98 g/mol |
IUPAC Name |
[2-cyclopropyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)6-3-7(10(15)16)8(14-4-6)5-1-2-5/h3-5,15-16H,1-2H2 |
InChI Key |
AAEGBUCXRCCILK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C2CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 3-cyclopropylpyridine with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base (such as sodium hydroxide or potassium carbonate). The boron atom coordinates to the pyridine nitrogen, forming the boronic acid.
Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide). After purification, the product can be obtained as a white solid.
Industrial Production: While academic laboratories often use small-scale syntheses, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions and purification methods ensures efficient production.
Chemical Reactions Analysis
Reactivity: “(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” participates in various chemical reactions:
Cross-Coupling Reactions:
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction, modifying its reactivity.
Substitution Reactions: The boron atom can be replaced by other nucleophiles, leading to new derivatives.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.
Oxidation: Oxone, mCPBA, or other oxidants.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles (e.g., Grignard reagents, amines).
Major Products: The major products depend on the specific reaction. For example, coupling with aryl halides yields arylboronic acids, which find applications in drug discovery and materials science.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that boronic acids, including (2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid, exhibit promising anticancer properties. They function as proteasome inhibitors, which can lead to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been investigated in various cancer cell lines, demonstrating that this compound could potentially serve as a lead structure for developing new anticancer agents .
Inhibitors of Protein-Protein Interactions
The compound has also been studied for its ability to inhibit specific protein-protein interactions critical for cancer progression. By disrupting these interactions, this compound may provide a novel therapeutic approach for treating cancers characterized by aberrant signaling pathways .
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its trifluoromethyl group enhances the electronic properties of the compound, making it a valuable reagent for synthesizing complex organic molecules .
Synthesis of Biaryl Compounds
The compound serves as a precursor for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The ability to facilitate the formation of biaryl linkages expands its utility in creating diverse chemical libraries for drug discovery .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential in developing new polymeric materials with enhanced properties. Its boronic acid functionality allows it to participate in dynamic covalent chemistry, leading to the formation of self-healing materials and stimuli-responsive systems .
Nanotechnology Applications
The compound's unique structure positions it well for applications in nanotechnology, particularly in the fabrication of nanoscale devices and sensors. Its ability to form stable complexes with metal ions can be leveraged to create advanced materials with tailored functionalities .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated efficacy against various cancer cell lines through proteasome inhibition. |
| Study 2 | Organic Synthesis | Successfully used in Suzuki-Miyaura reactions to synthesize complex biaryl compounds. |
| Study 3 | Materials Science | Developed self-healing polymers utilizing the dynamic covalent bonding properties of boronic acids. |
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For proteasome inhibitors, it binds to the active site of the proteasome, preventing protein degradation. In glucose sensing, it interacts with glucose, leading to fluorescence changes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The substituent at the 2-position of the pyridine ring significantly influences the compound’s electronic and steric properties. Key analogs include:
Key Observations :
- Electronic Effects : Alkoxy groups (e.g., isopropoxy, ethoxy) are electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, the cyclopropyl group is electron-neutral but sterically demanding, which may hinder catalyst access during coupling reactions .
- Solubility: Alkoxy-substituted analogs exhibit higher polarity and solubility in organic solvents like DMSO, whereas the cyclopropyl variant’s non-polar nature may reduce solubility .
- Biological Relevance : Thioether and cyclopropyl substituents enhance lipophilicity, a desirable trait for drug candidates targeting intracellular proteins .
Suzuki-Miyaura Cross-Coupling
All analogs serve as coupling partners in palladium-catalyzed reactions. For example:
- The ethyl ester derivative of (6-(trifluoromethyl)pyridin-3-yl)boronic acid was used to synthesize trifluoromethyl-substituted pyrimidine carboxylic acids (LCMS: m/z 338 [M+H]⁺), highlighting its role in constructing bioactive heterocycles .
- The cyclopropyl analog’s steric bulk may require optimized reaction conditions (e.g., higher temperatures or bulky ligands) to achieve comparable yields to alkoxy-substituted variants .
Physical and Spectroscopic Data
While direct data for the cyclopropyl derivative is unavailable, analogs provide benchmarks:
Biological Activity
(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid, with the CAS number 2225173-40-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, properties, and biological activities, particularly focusing on its antimicrobial and anticancer effects.
The molecular formula of this compound is , with a molecular weight of 230.98 g/mol. The structure includes a pyridine ring substituted with both cyclopropyl and trifluoromethyl groups, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 2225173-40-8 |
| Molecular Formula | C9H9BF3NO2 |
| Molecular Weight | 230.98 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boronic acid reagents under controlled conditions. The presence of the trifluoromethyl group enhances the acidity and reactivity of the compound, making it suitable for various coupling reactions in organic synthesis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of boronic acids, including this compound. The mechanism of action appears to involve inhibition of specific enzymes within microbial cells.
- In vitro Studies :
- The compound has shown moderate antimicrobial activity against Candida albicans and higher activity against Aspergillus niger. Notably, it exhibited lower Minimum Inhibitory Concentration (MIC) values against Bacillus cereus compared to the approved antifungal drug Tavaborole (AN2690) .
- Table 1 summarizes the MIC values against various microorganisms:
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | Moderate |
| Aspergillus niger | Higher |
| Escherichia coli | Moderate |
| Bacillus cereus | Lower than AN2690 |
Anticancer Activity
The anticancer properties of boronic acids are gaining attention due to their ability to target cancer cells selectively. In particular, studies have shown that derivatives similar to this compound exhibit promising anticancer activities.
- Cell Line Studies :
| Cell Line | IC50 (µg/mL) |
|---|---|
| PC3 | Significant |
| K562 | Significant |
| HeLa | Significant |
| A549 | Significant |
The proposed mechanism for the biological activity of this compound involves:
Q & A
Basic Research Question
- Storage : Store at 0–6°C in airtight containers to prevent degradation. Similar boronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) show sensitivity to moisture and heat .
- Handling : Use anhydrous solvents (e.g., THF) under inert atmospheres during synthesis to avoid premature hydrolysis .
How can this compound be applied in drug design for enzyme inhibition?
Advanced Research Question
- Scaffold Modification : Incorporate into heterocyclic cores (e.g., pyrimidines or pyrrolidines) to enhance target engagement. Example: Coupling with pyridazine-carboxamide derivatives improved binding to microbial enzymes .
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with methyl groups) and assess inhibition via IC₅₀ assays .
How to resolve discrepancies in hydrolytic stability under physiological conditions?
Advanced Research Question
- pH-Dependent Studies : Test stability in buffers (pH 1–10) to simulate gastrointestinal or intracellular environments. Use LCMS to quantify degradation products like boroxines .
- Chelation Strategies : Add diols (e.g., pinacol) to form stable boronate esters, reducing hydrolysis rates .
What analytical techniques validate the purity of this boronic acid?
Basic Research Question
- Multi-Technique Approach : Combine HPLC (>97% purity under HLC conditions), LCMS (m/z 338–366 [M+H]+), and ¹¹B NMR (δ ~28 ppm for boronic acid) .
- Quantitative NMR : Use deuterated solvents (CDCl₃) to detect residual solvents or byproducts .
How to design derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Core Modifications : Replace the pyridine ring with pyrimidine or introduce halogens (e.g., bromo) at the 4-position to assess electronic effects .
- Functional Group Additions : Attach carboxamide or ester moieties, as seen in antifungal lead compounds .
What strategies mitigate low yields in multi-step syntheses?
Basic Research Question
- Intermediate Stabilization : Protect boronic acids as pinacol esters during harsh reactions (e.g., Grignard additions) .
- Stepwise Optimization : Adjust stoichiometry (e.g., 2:1 NaOH:ester ratio) and reaction times (1–10 hours) for hydrolysis steps .
How to interpret conflicting enzymatic assay data for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
